![molecular formula C22H23ClN6O2S B2520474 1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887223-37-2](/img/structure/B2520474.png)

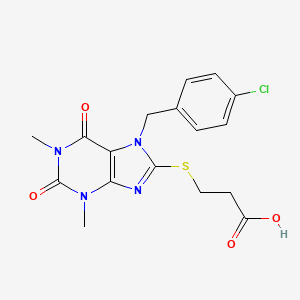

1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

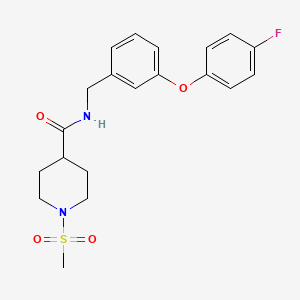

The compound “1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The compound also features a 1,2,4-triazole moiety, another common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was synthesized via a three-step protocol, involving the preparation of a 1,2,4-triazole derivative and a reaction with an amine . The reaction was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR). High-resolution mass spectrometry (HRMS) can also be used .Scientific Research Applications

Heterocyclic Compound Synthesis Research into the synthesis of novel heterocyclic compounds includes the creation of [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been developed through the reaction of certain intermediates with a variety of reagents. These synthetic pathways offer a foundation for producing compounds with potential biological activities, including antimicrobial properties (El-Agrody et al., 2001).

Antimicrobial Activity Several studies focus on synthesizing new derivatives of 1,2,4-triazole and other related heterocycles to evaluate their antimicrobial activities. Novel compounds have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibit good to moderate antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).

Antihypertensive Agents The development of 1,2,4-triazolol[1,5-alpha]pyrimidines for potential use as antihypertensive agents illustrates another application of this chemical structure. These compounds, which include various moieties such as morpholine, piperidine, or piperazine, have shown promising antihypertensive activity in both in vitro and in vivo studies (Bayomi et al., 1999).

5-HT2 Antagonist Activity Research into 5-HT2 antagonist activity has led to the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds have been evaluated for their potential in treating conditions influenced by the 5-HT2 receptor, demonstrating the versatility of the core chemical structure in therapeutic applications (Watanabe et al., 1992).

Antitumor and Antimicrobial Potential Further studies have explored the synthesis of thiazolopyrimidine and related derivatives as potential antimicrobial and antitumor agents. Some compounds within this research have shown promising results against bacterial and fungal strains, highlighting the chemical structure's potential for developing new therapeutic agents (Said et al., 2004).

Future Directions

properties

IUPAC Name |

12-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2S/c1-26-21(31)20-17(8-13-32-20)29-18(24-25-22(26)29)6-3-7-19(30)28-11-9-27(10-12-28)16-5-2-4-15(23)14-16/h2,4-5,8,13-14H,3,6-7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHBQSLHSMRMFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)

![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)